molecular formula C20H25NO5 B2874194 N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(2-methoxyphenoxy)acetamide CAS No. 1396884-35-7

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2874194
CAS No.: 1396884-35-7
M. Wt: 359.422
InChI Key: WYCBLYPCQCBRSG-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(2-methoxyphenoxy)acetamide is a phenoxy acetamide derivative characterized by a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl group attached to the acetamide nitrogen and a 2-(2-methoxyphenoxy) substituent on the acetyl moiety. The structural uniqueness of this compound lies in its dual methoxy substituents (on both phenyl rings) and the hydroxylated propyl chain, which may enhance solubility and receptor-binding interactions compared to simpler analogs.

Properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5/c1-20(23,12-15-8-10-16(24-2)11-9-15)14-21-19(22)13-26-18-7-5-4-6-17(18)25-3/h4-11,23H,12-14H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCBLYPCQCBRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)COC2=CC=CC=C2OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the intermediate: This step involves the reaction of 4-methoxyphenol with 2-bromo-2-methylpropane in the presence of a base to form 2-(4-methoxyphenyl)-2-methylpropan-1-ol.

    Acylation: The intermediate is then acylated using 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base such as pyridine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(2-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits pharmacological activity.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(2-methoxyphenoxy)acetamide would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(2-methoxyphenoxy)acetamide can be contextualized by comparing it to structurally related phenoxy acetamide derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of Phenoxy Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Source
Target Compound C₂₁H₂₇NO₆* 397.45 g/mol 2-methoxyphenoxy, 4-methoxyphenyl, hydroxy Hypothesized anticancer Inferred
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) C₁₁H₁₁N₃O₃S 281.29 g/mol Thiadiazolyl, 2-methoxyphenoxy Not specified (anticancer potential)
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide (III-38) C₁₉H₂₇FN₂O₂ 334.44 g/mol Cyclohexyl, 4-fluorophenyl Synthetic intermediate
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide C₁₅H₁₆N₂O₂S 300.37 g/mol Aminophenylsulfanyl, 4-methoxyphenyl Antimicrobial
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) C₂₁H₂₂N₄O₄S 438.49 g/mol Quinazoline sulfonyl, pyrrolidinyl Anticancer (HCT-1, MCF-7) (Ref [75])

*Inferred based on structural analysis.

Key Observations:

Structural Features and Activity: The target compound shares the 2-methoxyphenoxy group with 5k (), but the latter’s thiadiazole ring may enhance metabolic stability or target-specific binding . Compound 38 () demonstrates potent anticancer activity due to its quinazoline sulfonyl and pyrrolidinyl groups, which are absent in the target compound .

Biological Activity: Antimicrobial activity in 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () is attributed to the amide and sulfanyl moieties . The target compound lacks the sulfanyl group but retains the 4-methoxyphenyl motif, which may confer partial antimicrobial activity. Anti-inflammatory and analgesic activities are prominent in N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide derivatives (), where bulky substituents (e.g., bromocyclohexyl) enhance receptor affinity .

Physicochemical Properties: The hydroxyl group in the target’s propyl chain may increase aqueous solubility compared to non-hydroxylated analogs like III-38 (), which has a lipophilic cyclohexyl group . The dual methoxy groups (on phenoxy and phenyl rings) could enhance π-π stacking interactions with aromatic residues in biological targets, similar to compound 38 .

Limitations and Gaps:

  • Direct pharmacological data for the target compound are absent in the provided evidence. Activities are hypothesized based on structural analogs.
  • describes 2-[(4-fluorophenyl)sulfanyl]-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide, which replaces the 2-methoxyphenoxy group with a fluorophenylsulfanyl moiety. This substitution may alter electronic properties and target selectivity .

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